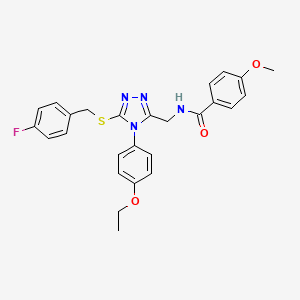

N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN4O3S/c1-3-34-23-14-10-21(11-15-23)31-24(16-28-25(32)19-6-12-22(33-2)13-7-19)29-30-26(31)35-17-18-4-8-20(27)9-5-18/h4-15H,3,16-17H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDLMLPZWMABFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel compound within the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C26H25FN4O3S

- Molecular Weight : 492.6 g/mol

- CAS Number : 476435-10-6

The structure features a triazole ring, which is crucial for its biological activity, along with various substituents that enhance its pharmacological profile.

Biological Activity Overview

- Antimicrobial Activity : Compounds with a triazole moiety have been extensively studied for their antimicrobial properties. The presence of the ethoxy and fluorobenzyl groups in this compound may enhance its efficacy against various pathogens. Studies indicate that related triazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli .

- Antifungal Activity : Triazoles are also recognized for their antifungal properties, often used in treating fungal infections. The specific structure of this compound suggests potential effectiveness against fungal strains due to its ability to inhibit ergosterol synthesis .

- Anticancer Potential : Emerging research highlights the anticancer properties of triazole derivatives. The compound's unique structure may allow it to interact with various cellular targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives indicates that:

- Substituent Effects : Electron-donating groups (like methoxy and ethoxy) enhance biological activity by stabilizing interactions with biological targets.

- Triazole Ring Modifications : Variations in the triazole ring can significantly affect potency and selectivity against specific pathogens or cancer cells .

| Substituent | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility and bioavailability |

| Fluorobenzyl Group | Increases binding affinity to targets |

| Methoxy Group | Improves overall stability |

Case Studies and Research Findings

- Antibacterial Studies : A study on related triazole compounds showed MIC values as low as 0.125 μg/mL against S. aureus, indicating strong antibacterial potential . The tested compound's structural similarities suggest it may exhibit comparable or enhanced activity.

- Antifungal Efficacy : Research has demonstrated that triazoles can effectively treat systemic fungal infections. For instance, derivatives have been shown to outperform traditional antifungals in certain cases .

- Anticancer Activity : In vitro studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound under review may share similar pathways of action based on its structural components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the literature:

Key Differences and Implications

Core Heterocycle: The 1,2,4-triazole core in the target compound (vs.

The 4-ethoxyphenyl group provides steric bulk and moderate electron-donating effects, contrasting with sulfonyl groups in , which are strongly electron-withdrawing and may reduce metabolic stability .

Synthetic Routes :

- The target compound’s synthesis likely involves alkylation of a triazole-thiol intermediate (similar to ’s method using Cs₂CO₃), whereas employs condensation with active methylene compounds. The former method may yield higher regioselectivity .

Spectroscopic Profiles :

Preparation Methods

Retrosynthetic Analysis

The compound dissects into three fragments:

- 1,2,4-Triazole core : Synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or nitriles.

- 4-Fluorobenzylthio group : Introduced via nucleophilic substitution using 4-fluorobenzyl mercaptan or disulfides.

- Methoxybenzamide side chain : Attached through carbodiimide-mediated coupling of 4-methoxybenzoic acid to the triazole-methylamine intermediate.

Synthetic Routes and Methodologies

Triazole Core Formation

The 1,2,4-triazole scaffold is constructed via cyclization of 4-ethoxyphenylthiosemicarbazide with ethyl 2-(methoxycarbonyl)acetate under acidic conditions.

Procedure :

Thioether Functionalization

The 5-position thioether is installed via nucleophilic displacement using 4-fluorobenzyl chloride and a base-mediated thiolation.

Procedure :

- Reagents : Triazole intermediate (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), KOH (2.0 eq), K2CO3 (0.15 eq), isopropyl alcohol/water (4:1).

- Conditions : 40°C for 3 hr under N2.

- Workup : Acidification with formic acid (pH 3–4), crystallization at 0°C.

- Yield : 60%.

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Fluorobenzyl chloride | Isopropyl alcohol/water | 40°C | 3 hr | 60% |

Amide Coupling

The methoxybenzamide side chain is introduced using 1,1'-carbonyldiimidazole (CDI) activation.

Procedure :

- Reagents : Triazole-methylamine (1.0 eq), 4-methoxybenzoic acid (1.2 eq), CDI (1.5 eq), methylisobutylketone.

- Conditions : 70°C for 6 hr under N2.

- Workup : Filtration, washing with hexane, recrystallization from ethanol.

- Yield : 85–90%.

Reaction Optimization and Critical Parameters

Solvent Systems

Catalytic Effects

- K2CO3 : Accelerates thiolate generation without overalkylation (0.15 eq optimal).

- CDI : Enables mild amide bond formation with minimal racemization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Intermediate Instability

Crystallization Difficulties

- Issue : Low yields due to oiling out.

- Solution : Seeding with pure product and slow cooling.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of triazole-containing compounds typically involves multi-step routes, including cyclization of thiosemicarbazides (e.g., refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol) . Optimizing conditions (temperature, solvent polarity, and duration) is critical. For example, ethyl alcohol is a common solvent for reflux reactions to promote cyclization . Protective groups, such as benzyl or methoxy substituents, may prevent unwanted side reactions during intermediate steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular connectivity, particularly for triazole and benzamide moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . X-ray crystallography can resolve tautomeric equilibria (e.g., thione-thiol forms) and confirm stereochemistry .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

- Methodological Answer : Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity screening (MTT assay against cancer cell lines) . For anti-inflammatory activity, COX-2 inhibition assays or leukotriene biosynthesis targeting (e.g., 5-lipoxygenase-activating protein inhibition) are relevant .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodological Answer : Systematically modify substituents (e.g., fluorobenzyl thioether vs. pyrazine derivatives) and evaluate changes in bioactivity. Compare analogs with varied electronic profiles (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) to assess binding affinity . Molecular docking with target proteins (e.g., 5-lipoxygenase) can predict binding modes and guide synthetic priorities .

Q. What computational methods are suitable for modeling its electronic structure and tautomeric behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can optimize geometry, predict tautomeric stability (e.g., thione vs. thiol forms), and calculate frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity . Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) model solvation effects on conformation .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but poor in vivo efficacy) be resolved?

- Methodological Answer : Investigate pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) and bioavailability. Modify the scaffold to enhance solubility (e.g., introducing hydrophilic groups like sulfonamides) or reduce plasma protein binding . Orthogonal assays (e.g., SPR for target engagement) validate mechanism-specific activity .

Q. What strategies mitigate synthetic challenges, such as low yields in thioether bond formation?

- Methodological Answer : Use coupling reagents (e.g., DCC/DMAP) to activate carboxylic acids for amide bond formation. For thioether linkages, optimize nucleophilic substitution conditions (e.g., NaH in DMF for deprotonation) and stoichiometry of thiol-containing intermediates . Purification via flash chromatography (silica gel, gradient elution) improves yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.